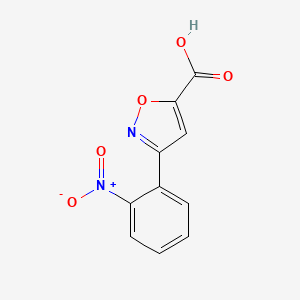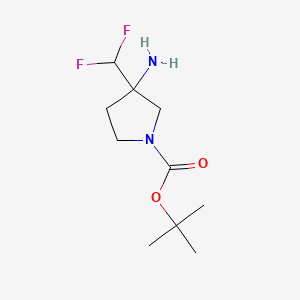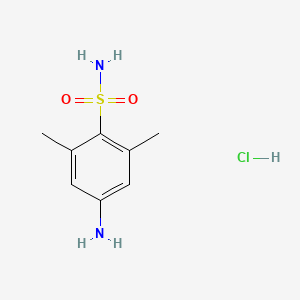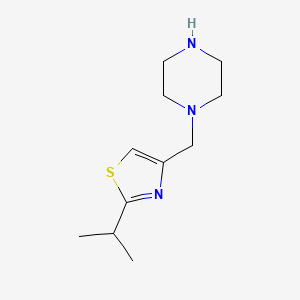
2-Isopropyl-4-(piperazin-1-ylmethyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-4-(piperazin-1-ylmethyl)thiazole is an organic compound with the molecular formula C11H19N3S It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4-(piperazin-1-ylmethyl)thiazole typically involves the reaction of thiazole derivatives with piperazine. One common method includes the alkylation of 2-isopropylthiazole with piperazine in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
2-Isopropyl-4-(piperazin-1-ylmethyl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Aplicaciones Científicas De Investigación
2-Isopropyl-4-(piperazin-1-ylmethyl)thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-4-(piperazin-1-ylmethyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The piperazine moiety may enhance the compound’s binding affinity to biological targets, contributing to its overall activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Isopropyl-4-methylthiazole: A related compound with a similar thiazole structure but different substituents.
Thiazole derivatives: Compounds such as sulfathiazole, ritonavir, and abafungin, which share the thiazole ring but have different functional groups and applications.
Uniqueness
2-Isopropyl-4-(piperazin-1-ylmethyl)thiazole is unique due to the presence of both the isopropyl and piperazine groups, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H19N3S |
|---|---|
Peso molecular |
225.36 g/mol |
Nombre IUPAC |
4-(piperazin-1-ylmethyl)-2-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C11H19N3S/c1-9(2)11-13-10(8-15-11)7-14-5-3-12-4-6-14/h8-9,12H,3-7H2,1-2H3 |
Clave InChI |
AUNQOTQCEFCRPZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC(=CS1)CN2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


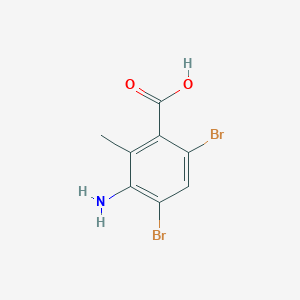
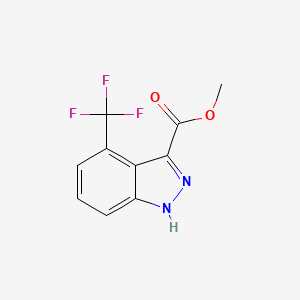
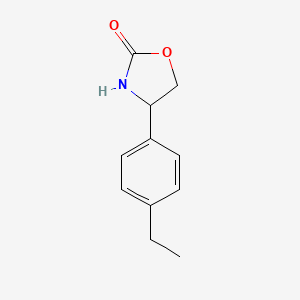
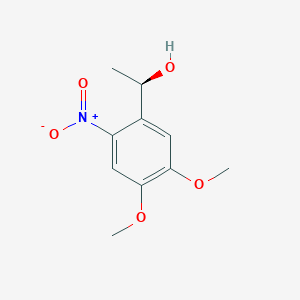

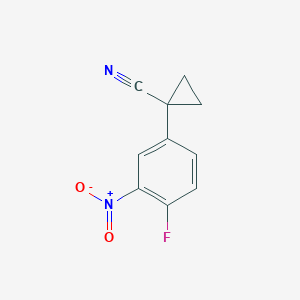
![1-Bromo-3-(cyclopropanesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13590330.png)
